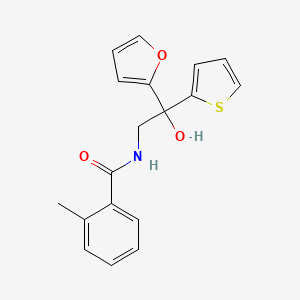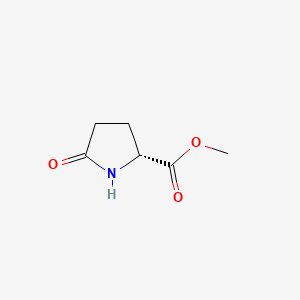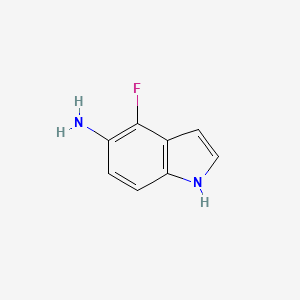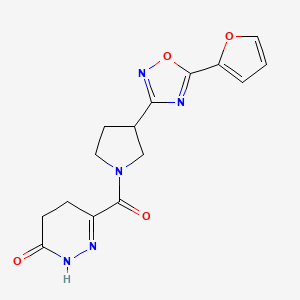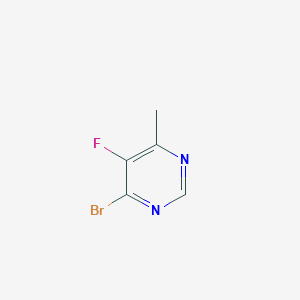
4-Bromo-5-fluoro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrFN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, fluorine, and methyl groups on the pyrimidine ring makes this compound of significant interest in various fields of chemical research and industry .
作用机制
Target of Action
Pyrimidine derivatives, like 4-Bromo-5-fluoro-6-methylpyrimidine, often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
These compounds can inhibit the function of these enzymes, preventing the synthesis of essential nucleotides and disrupting DNA replication .
Biochemical Pathways
The inhibition of nucleotide synthesis can affect multiple biochemical pathways, including DNA replication and repair, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on factors like the compound’s chemical structure and the patient’s physiology .
Result of Action
The ultimate result of this action would typically be the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s overall health status, and specific genetic factors .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific functional groups present in the pyrimidine derivative.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 4-Bromo-5-fluoro-6-methylpyrimidine on these processes have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-6-methylpyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the bromination of 5-fluoro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-fluoro-6-methylpyrimidine, while coupling reactions can produce biaryl derivatives .
科学研究应用
4-Bromo-5-fluoro-6-methylpyrimidine has diverse applications in scientific research, including:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Agricultural chemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Material science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological research: The compound is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies
相似化合物的比较
Similar Compounds
4-Chloro-5-fluoro-6-methylpyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-5-chloro-6-methylpyrimidine: Contains both bromine and chlorine atoms.
4-Bromo-5-fluoro-6-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-Bromo-5-fluoro-6-methylpyrimidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Its unique reactivity profile allows for selective functionalization, which is advantageous in the development of pharmaceuticals and agrochemicals .
属性
IUPAC Name |
4-bromo-5-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYTXOOLVBVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2625649.png)

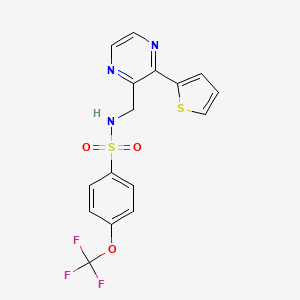
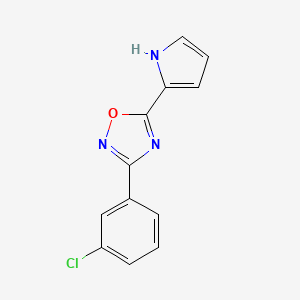
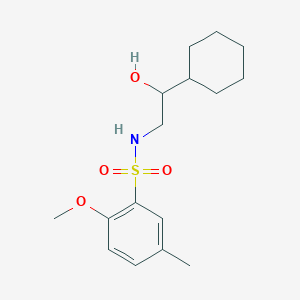
![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)
![6-(4-butoxyphenyl)-2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2625660.png)
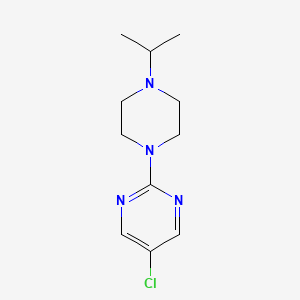
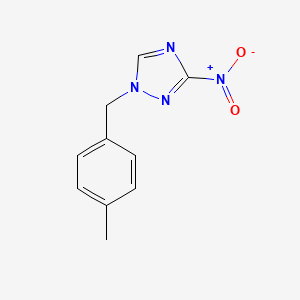
![N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B2625665.png)
